molecular formula C11H16O3 B14840763 2-(Tert-butoxy)-3-methoxyphenol

2-(Tert-butoxy)-3-methoxyphenol

Katalognummer: B14840763
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: YYTFSXHVTNBRFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with a tert-butoxy group at the second position and a methoxy group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:

3-Methoxyphenol+Tert-butyl alcoholH2SO4This compound\text{3-Methoxyphenol} + \text{Tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 3-Methoxyphenol+Tert-butyl alcoholH2​SO4​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the reagents used

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxy)-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.

    2-(Tert-butoxy)phenol: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.

Uniqueness

2-(Tert-butoxy)-3-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

3-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O3/c1-11(2,3)14-10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3

InChI-Schlüssel

YYTFSXHVTNBRFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC=C1OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.